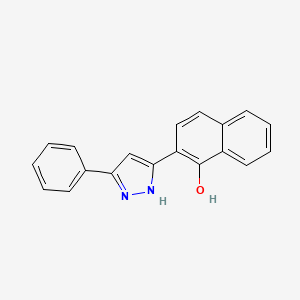

2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenyl-1H-pyrazol-5-yl)naphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c22-19-15-9-5-4-6-13(15)10-11-16(19)18-12-17(20-21-18)14-7-2-1-3-8-14/h1-12,22H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUPAMSRKDJYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Phenyl 1h Pyrazol 3 Yl 1 Naphthol and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections of the Pyrazole-Naphthol System

A logical retrosynthetic analysis of the target molecule, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol, reveals several strategic disconnections. The most prominent approach involves the disconnection of the pyrazole (B372694) ring, a common strategy in the synthesis of such heterocyclic systems. advancechemjournal.com This leads to two key synthons: a hydrazine (B178648) precursor and a 1,3-dicarbonyl compound embedded within the naphthol framework.

The primary disconnection (Path A) breaks the two C-N bonds of the pyrazole ring, pointing to the well-established Knorr pyrazole synthesis. nih.govbeilstein-journals.org This retrosynthetic step identifies hydrazine and the 1,3-diketone, 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, as the immediate precursors. Further deconstruction of this diketone can be envisioned through two main pathways. The first involves a Claisen condensation, disconnecting the bond between the carbonyl carbon and the α-carbon, leading to 2-acetyl-1-naphthol and a benzoic acid derivative. A second pathway for the diketone synthesis is the Baker-Venkataraman rearrangement, which proceeds through an o-acyloxyketone intermediate.

An alternative retrosynthetic approach (Path B) could involve the formation of the pyrazole ring from a chalcone (B49325) precursor, which is an α,β-unsaturated ketone. This would entail the reaction of a substituted chalcone with hydrazine, followed by oxidation of the resulting pyrazoline to the aromatic pyrazole.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established and modern synthetic methodologies. These routes primarily focus on the construction of the pyrazole ring from a suitably functionalized naphthol precursor.

Cyclocondensation Reactions Employing Substituted Diketones and Hydrazine Derivatives

The most direct and widely employed method for the synthesis of pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govbeilstein-journals.orgnih.gov In the context of the target molecule, this involves the reaction of 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione with hydrazine hydrate (B1144303).

The reaction typically proceeds by the initial formation of a hydrazone intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrazole ring. The regioselectivity of the cyclization with unsymmetrical diketones can sometimes lead to a mixture of regioisomers, although in many cases, a single isomer is predominantly formed. nih.gov

The precursor diketone, 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, can be synthesized via a Claisen condensation of 2-acetyl-1-naphthol with a benzoate (B1203000) ester, such as ethyl benzoate, in the presence of a strong base like sodium amide or sodium hydride. researchgate.net

A variety of solvents can be employed for the cyclocondensation reaction, with ethanol (B145695) being a common choice. nih.gov The reaction is often carried out under reflux conditions to ensure completion. In some instances, the addition of a catalytic amount of acid can facilitate the dehydration step. mdpi.com

Friedel-Crafts Acylation and Subsequent Pyrazole Annulation

The Friedel-Crafts acylation provides a powerful tool for the introduction of acyl groups onto aromatic rings and can be adapted for the synthesis of the pyrazole-naphthol system. nih.gov A plausible synthetic sequence would commence with the Friedel-Crafts acylation of 1-naphthol (B170400). However, direct acylation can be complex due to the directing effects of the hydroxyl group and potential O-acylation. A more controlled approach involves the acylation of a protected 1-naphthol derivative, such as 1-methoxynaphthalene (B125815).

For instance, the Friedel-Crafts acylation of 1-methoxynaphthalene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield a benzoylated naphthalene (B1677914) derivative. nih.gov Subsequent functional group manipulations would be necessary to introduce the second carbonyl group to form the 1,3-dicarbonyl moiety required for pyrazole synthesis. This could be achieved through various methods, including reaction with a suitable acetylating agent. Once the 1,3-diketone is formed, cyclocondensation with hydrazine as described in section 2.2.1 would lead to the pyrazole ring.

It is important to note that Friedel-Crafts reactions with reactive heterocycles like pyrazoles themselves can also occur, typically at the C4 position. researchgate.net However, in this synthetic strategy, the Friedel-Crafts reaction is employed to construct the precursor, not to functionalize the pyrazole ring directly.

Baker-Venkataraman Rearrangement Strategies for Naphthyl Esters

The Baker-Venkataraman rearrangement is an elegant method for the synthesis of ortho-hydroxyaryl 1,3-diketones. researchgate.netorganic-chemistry.org This intramolecular acyl migration reaction is catalyzed by a base and proceeds from an o-acyloxyketone. mdpi.com

To apply this to the synthesis of this compound, one would start with 2-acetyl-1-naphthol. beilstein-journals.org This starting material can be prepared via a Fries rearrangement of 1-naphthyl acetate (B1210297) or through a direct Friedel-Crafts acylation of 1-naphthol under specific conditions. The hydroxyl group of 2-acetyl-1-naphthol is then acylated with benzoyl chloride to yield 2-acetyl-1-naphthyl benzoate.

Treatment of this ester with a suitable base, such as potassium hydroxide (B78521) or sodium hydride, in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), induces the rearrangement. researchgate.netnih.gov The base abstracts a proton from the acetyl methyl group, generating an enolate which then attacks the ester carbonyl in an intramolecular fashion. Subsequent ring opening and protonation during workup affords the desired 1,3-diketone, 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione. This intermediate is then cyclized with hydrazine to furnish the final product.

Oxidative Aromatization Pathways from Pyrazoline Precursors

An alternative route to pyrazoles involves the synthesis and subsequent oxidation of their dihydro-analogs, pyrazolines. mdpi.com This two-step process begins with the formation of a pyrazoline, typically from the reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative.

For the target molecule, the required chalcone would be 1-(1-hydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-one. This chalcone can be prepared via an aldol (B89426) condensation between 2-acetyl-1-naphthol and benzaldehyde (B42025) in the presence of a base such as sodium hydroxide.

The resulting chalcone is then treated with hydrazine hydrate to yield the corresponding pyrazoline. mdpi.com The final step is the oxidation of the pyrazoline to the aromatic pyrazole. A variety of oxidizing agents can be employed for this transformation, including mild oxidants like air or oxygen, often in a solvent like DMSO at elevated temperatures. Other reported oxidizing systems include iodine in the presence of a base or silica-supported nitric acid. mdpi.com This method offers a versatile approach as the chalcone precursors are readily accessible.

Catalyst Systems and Optimization of Reaction Conditions for Pyrazole-Naphthol Synthesis

The efficiency and selectivity of pyrazole synthesis can be significantly influenced by the choice of catalyst and reaction conditions. For the primary cyclocondensation route, while often performed without a catalyst, the use of both acid and base catalysis has been explored to improve yields and reaction times.

Acid catalysts, such as a few drops of a strong mineral acid like HCl, can accelerate the dehydration of the cyclized intermediate, driving the reaction towards the pyrazole product. mdpi.com Conversely, base-catalyzed conditions are also employed, particularly when starting from chalcones. mdpi.com

In recent years, various catalyst systems have been developed for pyrazole synthesis to enhance efficiency and promote greener reaction conditions. These include:

Lewis Acids: Catalysts like samarium chloride (SmCl₃) have been shown to catalyze the acylation of β-ketoesters to form 1,3-diketones, which can then be cyclized in a one-pot procedure to pyrazoles. nih.govbeilstein-journals.org

Ionic Liquids: Ionic liquids such as [bmim][InCl₄] have been utilized as catalysts for the one-pot, three-component synthesis of pyrazoles from 1,3-diketones, aldehydes, and hydrazines, often leading to high yields and regioselectivity. nih.govbeilstein-journals.org

Heterogeneous Catalysts: The use of solid-supported catalysts offers advantages in terms of ease of separation and reusability. For instance, nano-sized metal oxides have been investigated as catalysts for multicomponent reactions to produce pyrazole derivatives. researchgate.net

Organocatalysts: Chiral phosphoric acids have been employed for the enantioselective condensation of 1,3-diones with hydrazines, demonstrating the potential for asymmetric synthesis in this class of compounds. nih.gov

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time. Aprotic dipolar solvents like DMF or DMAc have been found to be effective for the cyclocondensation of 1,3-diketones with arylhydrazines. nih.govmdpi.com The temperature can range from ambient to reflux, depending on the reactivity of the substrates and the catalyst used.

Below is a table summarizing various conditions reported for the synthesis of pyrazoles from 1,3-dicarbonyl precursors, which can serve as a guide for optimizing the synthesis of the title compound.

| Precursors | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,3-Diketone, Hydrazine | Acetic Acid (cat.), Ethanol | Reflux | Good | nih.gov |

| 1,3-Diketone, Arylhydrazine | HCl, DMAc | Ambient | Good | nih.govmdpi.com |

| Ketone, Acid Chloride, Hydrazine | LiHMDS, Toluene | Not specified | Good to Excellent | nih.govbeilstein-journals.org |

| β-Ketoester, Acylating agent, Hydrazine | SmCl₃ | Not specified | Good | nih.govbeilstein-journals.org |

| 1,3-Diketone, Aldehyde, Hydrazine | [bmim][InCl₄] | Not specified | High | nih.govbeilstein-journals.org |

| Chalcone, Hydrazine | Acetic Acid | Reflux | Good | mdpi.com |

Role of Acid and Base Catalysis

Acid and base catalysis are fundamental to the efficient synthesis of the pyrazole-naphthol scaffold, primarily by facilitating the two key reaction steps: the initial Claisen-Schmidt condensation to form the chalcone intermediate and the subsequent cyclization to form the pyrazole ring.

In the first step, base catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used to deprotonate the α-carbon of the ketone (2-acetyl-1-naphthol), generating an enolate. scientific.net This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form an aldol addition product, which rapidly dehydrates to yield the α,β-unsaturated ketone, or chalcone. cwejournal.org

The second step, the cyclization of the chalcone with hydrazine (or phenylhydrazine (B124118) to directly obtain an N-phenyl pyrazole), can be catalyzed by either acid or base. Acid catalysts, such as acetic acid or hydrochloric acid, activate the carbonyl group of the chalcone, making it more susceptible to nucleophilic attack by the hydrazine. nih.gov Following the initial addition, a series of proton transfers and a final dehydration step lead to the formation of the aromatic pyrazole ring. Base catalysis can also be employed in this step to enhance the nucleophilicity of the hydrazine.

The choice of catalyst can influence reaction rates and yields, as summarized in the table below.

Table 1: Comparison of Catalysts in Pyrazole Synthesis

| Reaction Step | Catalyst Type | Example Catalyst | Role |

|---|---|---|---|

| Chalcone Formation | Base | Potassium Hydroxide (KOH) | Deprotonates ketone to form reactive enolate |

| Cyclization | Acid | Acetic Acid (CH₃COOH) | Protonates chalcone carbonyl, enhancing electrophilicity |

| Cyclization | Base | Pyrrolidine | Enhances nucleophilicity of hydrazine |

Transition Metal-Catalyzed Coupling Reactions in Scaffold Assembly

While the core pyrazole ring is typically formed via condensation reactions, transition metal-catalyzed coupling reactions are instrumental in the synthesis of complex derivatives and precursors. These methods are generally not used for the primary assembly of the pyrazole-naphthol scaffold from 1,3-dicarbonyl compounds but are crucial for creating substituted analogues that would be otherwise difficult to synthesize.

For instance, palladium- or copper-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions can be used to introduce various substituents onto the phenyl, pyrazole, or naphthol rings. A pre-functionalized starting material, such as a bromo-substituted 2-acetyl-1-naphthol or a bromo-substituted benzaldehyde, could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group prior to the condensation and cyclization steps.

Furthermore, C-H activation strategies catalyzed by transition metals are emerging as powerful tools to directly functionalize the pyrazole or naphthol rings in a regioselective manner, avoiding the need for pre-halogenated substrates. nih.gov While less common for this specific scaffold, such methods represent a frontier in creating structural diversity.

Microwave-Assisted and Ultrasonic Irradiation Techniques for Enhanced Synthesis

To overcome the limitations of conventional heating, such as long reaction times and lower yields, microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation have been successfully applied to the synthesis of pyrazole derivatives. medicaljournalshouse.comresearchgate.net

Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, leading to a significant acceleration of reaction rates. rsc.org For the synthesis of this compound, both the initial chalcone formation and the subsequent cyclization can be completed in minutes under microwave irradiation, compared to several hours required for conventional refluxing. cwejournal.orgmedicaljournalshouse.com This often results in higher yields and cleaner reaction profiles with fewer byproducts. dergipark.org.trnih.gov

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high-temperature and high-pressure zones, which can dramatically enhance reaction rates and efficiency. nih.gov Ultrasound has been used to promote the synthesis of pyrazoles and related heterocycles, often under milder conditions and in shorter timeframes than traditional methods. nih.govorientjchem.org It is particularly effective in heterogeneous reactions.

Table 2: Comparison of Conventional and Enhanced Synthetic Methods for Pyrazole Derivatives

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 10–16 hours | 36–66% | Simple setup | medicaljournalshouse.comrsc.org |

| Microwave Irradiation | 4–8 minutes | 80–92% | Rapid, high yield, clean reaction | cwejournal.orgmedicaljournalshouse.comrsc.org |

| Ultrasonic Irradiation | 30–60 minutes | 85–98% | Efficient, milder conditions, good for heterogeneous systems | nih.govresearchgate.net |

Stereoselective Synthesis Approaches for Chiral Analogues

The parent compound, this compound, is achiral. However, the development of chiral analogues is a significant area of research, often for applications in asymmetric catalysis or as pharmacological probes. Stereoselective synthesis is crucial for obtaining enantiomerically pure versions of these chiral derivatives.

One prominent strategy involves the enantioselective Friedel-Crafts reaction. For example, a pyrazole-4,5-dione can react with β-naphthol in the presence of a chiral Lewis acid catalyst, such as a chiral copper complex, to generate a pyrazolone (B3327878) derivative with a tetrasubstituted chiral center at the point of attachment to the naphthol ring, achieving high yields and excellent enantioselectivities (up to 99% ee). researchgate.net

Another approach utilizes chiral auxiliaries. A chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, can be condensed with an aldehyde to form a chiral sulfinyl imine. nih.gov Stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can establish a stereocenter. This method could be adapted to create chiral pyrazole precursors, leading to chiral final products. The use of naturally occurring chiral molecules like BINOL as ligands in asymmetric synthesis is also a well-established strategy for inducing chirality. mdpi.comacs.org

Green Chemistry Principles in the Synthesis of this compound

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. Several green strategies are applicable to the synthesis of the target compound and its derivatives.

Alternative Energy Sources: As discussed previously, microwave and ultrasonic irradiation are considered green techniques because they reduce reaction times and energy consumption. nanobioletters.com

Green Solvents: The use of environmentally benign solvents is a core principle. Reactions have been successfully carried out in water or ethanol, which are preferable to hazardous organic solvents. thieme-connect.com Catalyst systems like cetyltrimethylammonium bromide (CTAB) can be used to facilitate reactions in aqueous media. thieme-connect.com

Solvent-Free Conditions: A highly efficient green approach involves performing reactions under solvent-free conditions. mdpi.com The reactants are mixed, often with a solid-supported catalyst, and heated, which minimizes waste generation associated with solvents.

Reusable Catalysts: The development of heterogeneous or recyclable catalysts is another key aspect. For example, magnetic nanoparticle-supported acidic ionic liquids have been used as highly efficient and reusable catalysts for the synthesis of related amidoalkyl naphthols. mdpi.com Such catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity.

Table 3: Green Chemistry Approaches in Pyrazole-Naphthol Synthesis

| Principle | Approach | Example | Advantage |

|---|---|---|---|

| Atom Economy | Multi-component reactions | One-pot synthesis of pyrano[2,3-c]pyrazoles | Reduces steps and waste |

| Safer Solvents | Use of aqueous media | Synthesis using a CeO₂/CuO@GQDs@NH₂ catalyst in water | Reduces toxicity and environmental impact |

| Energy Efficiency | Microwave/Ultrasound | Microwave-assisted cyclization | Drastically reduces reaction time and energy use |

| Catalysis | Reusable solid catalysts | Magnetic nanoparticle-supported catalysts | Simplifies purification and allows catalyst recycling |

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative mass spectrometry. scripps.edu The synthesis of an isotopically labeled version of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure.

The strategy for labeling depends on the desired position of the isotope and the availability of labeled starting materials.

¹³C-Labeling: To label the phenyl ring, ¹³C-labeled benzaldehyde could be used in the initial Claisen-Schmidt condensation. Labeling the pyrazole ring could be achieved by starting with a ¹³C-labeled naphthyl ketone precursor.

¹⁵N-Labeling: The two nitrogen atoms in the pyrazole ring can be readily labeled by using ¹⁵N-labeled hydrazine or phenylhydrazine in the final cyclization step.

Deuterium (²H)-Labeling: Deuterated analogues can be prepared by using deuterated starting materials, such as benzaldehyde-d₅ or 2-acetyl-1-naphthol with deuterium atoms on the naphthyl ring. A novel synthetic pathway for producing deuterated pyrazoles has been developed using vinyl ethers as acetylene (B1199291) surrogates in a reaction with hydrazonoyl chlorides, which could be adapted for specific labeling patterns. researchgate.net

These labeled compounds are invaluable for mechanistic studies, allowing researchers to track the fate of specific atoms throughout the synthetic sequence or a subsequent chemical or biological transformation.

Advanced Structural Characterization and Spectroscopic Probing of 2 5 Phenyl 1h Pyrazol 3 Yl 1 Naphthol

Single-Crystal X-Ray Diffraction Analysis for Absolute Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a dedicated crystal structure for 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol is not publicly available, extensive analysis of the closely related analogue, 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, provides significant insights into the expected structural characteristics. nih.govresearchgate.net The crystallographic data for this analogue, which shares the core pyrazole-phenol framework, serves as a robust model for understanding the structural nuances of the title compound.

Table 1: Crystal Data and Structure Refinement for the Analogue Compound 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. researchgate.net

| Parameter | Value |

| Empirical formula | C₂₁H₁₆N₂O₂ |

| Formula weight | 328.36 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.793 (3) |

| b (Å) | 12.948 (3) |

| c (Å) | 11.705 (3) |

| β (°) | 93.508 (14) |

| Volume (ų) | 1632.7 (7) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.336 |

| Absorption coefficient (mm⁻¹) | 0.09 |

| F(000) | 688 |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular forces, primarily hydrogen bonding and π-π stacking, similar to its hydroxylated analogue. nih.govresearchgate.net An intramolecular hydrogen bond is expected between the hydroxyl group of the naphthol moiety and a nitrogen atom of the pyrazole (B372694) ring, which would contribute to the planarity of this segment of the molecule. nih.govresearchgate.net

Intermolecularly, O-H···N or O-H···O hydrogen bonds are likely to form, creating extended chains or dimeric structures that stabilize the crystal lattice. nih.govmdpi.com In the analogue 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, intermolecular O-H···O hydrogen bonds lead to the formation of extended chains along the nih.gov crystallographic direction. nih.govresearchgate.net

Conformational Analysis in the Solid State

In the solid state, the conformation of this compound is likely to be relatively planar with respect to the pyrazole and naphthol rings, a feature enforced by the intramolecular hydrogen bond. nih.govresearchgate.net However, the phenyl substituent on the pyrazole ring is expected to be twisted out of this plane. In the analogue compound, the dihedral angle between the pyrazole ring and one of the phenyl rings is a mere 7.5 (3)°, while the other phenyl group is rotated by a significant 66.4 (12)°. nih.govresearchgate.net A similar non-planar orientation of the phenyl group relative to the pyrazole core is observed in other related structures. researchgate.net The specific dihedral angles in the title compound would be a balance between steric hindrance and the optimization of intermolecular packing forces.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in pyrazole derivatives. google.com Different polymorphs can arise from variations in the packing arrangements and intermolecular interactions, leading to different physicochemical properties. Although no specific polymorphic studies on this compound have been reported, its structural features, including the flexible phenyl group and hydrogen bonding capabilities, suggest that polymorphism is a distinct possibility.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties. The presence of hydrogen bond donors (naphtholic -OH, pyrazole N-H) and acceptors (pyrazole N) makes this compound a prime candidate for forming co-crystals with other molecules that possess complementary functionalities. rsc.orgrsc.org Studies on the co-crystallization of phenyl-substituted pyrazinacene with naphthalene (B1677914) have demonstrated the role of π-hole···π interactions in guiding the formation of polymorphic co-crystals. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution.

Multi-dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC, ADEQUATE)

While a complete NMR assignment for the title compound is not published, the expected chemical shifts can be inferred from related structures. amazonaws.comnih.govrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| Pyrazole-H4 | ~6.8 | ~108 |

| Pyrazole-C3 | - | ~152 |

| Pyrazole-C5 | - | ~143 |

| Naphthol-OH | ~9.0-10.0 (broad) | - |

| Naphthol-H/C | 7.0-8.5 | 110-140 |

| Phenyl-H/C | 7.2-7.8 | 125-140 |

To unambiguously assign these signals, a suite of multi-dimensional NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between protons, helping to identify adjacent protons within the phenyl and naphthyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons. For instance, the pyrazole C4 at approximately 108 ppm would show a correlation to the H4 proton at around 6.8 ppm. amazonaws.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and for piecing together the different fragments of the molecule. For example, the pyrazole H4 proton would show a correlation to the pyrazole C3 and C5 carbons. amazonaws.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This can be used to confirm the conformation in solution, for instance, by observing a cross-peak between the pyrazole H4 and protons on the adjacent phenyl ring.

Solid-State NMR Spectroscopy for Amorphous and Microcrystalline Forms

In cases where suitable single crystals cannot be obtained, or to study non-crystalline forms, solid-state NMR (ssNMR) spectroscopy is a powerful alternative. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide valuable structural information. For pyrazole derivatives, ¹³C and ¹⁵N CP/MAS NMR have been used to characterize and distinguish between different tautomers and polymorphs in the solid state. google.com This technique would be particularly useful for investigating potential polymorphism in this compound by identifying differences in the chemical shifts and peak multiplicities that arise from distinct molecular packing and intermolecular interactions in different solid forms.

Dynamic NMR for Tautomeric Equilibria and Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating molecular systems that undergo chemical exchange processes, such as tautomerism and conformational changes, on the NMR timescale. For this compound, two primary dynamic processes are of interest: the tautomeric equilibrium involving the pyrazole proton and the conformational exchange due to restricted rotation around single bonds.

The pyrazole ring can exist in different tautomeric forms depending on the position of the N-H proton. Studies on related 3(5)-phenylpyrazoles have demonstrated that the tautomeric equilibrium constants (KT) can be determined by low-temperature NMR spectroscopy. fu-berlin.de By slowing the rate of proton exchange, separate signals for the distinct tautomers can be observed and integrated. fu-berlin.de For 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally the more abundant form in solution and is the one present in the solid state. fu-berlin.de The equilibrium is influenced by factors such as the solvent, temperature, and concentration. fu-berlin.de In solvents like THF, the molecule may exist as monomers hydrogen-bonded to the solvent, while in inert solvents, self-association is more likely. fu-berlin.de

In the case of this compound, the intramolecular hydrogen bond between the naphthol -OH group and the pyrazole nitrogen atom can significantly influence the tautomeric preference. DNMR experiments, including variable temperature (VT) NMR and exchange spectroscopy (EXSY), can be employed to quantify the kinetics and thermodynamics of these exchange processes. The analysis of line-shape changes in the spectra as a function of temperature allows for the calculation of activation barriers for both tautomerization and conformational exchange around the C-C single bonds linking the heterocyclic and aromatic rings.

Table 1: Representative NMR Data for Related Pyrazole Structures This table is illustrative and based on data for related pyrazole compounds. Specific shifts for the title compound would require experimental determination.

| Nucleus | Chemical Shift (δ) Range (ppm) | Remarks |

|---|---|---|

| ¹H | 12.0 - 14.0 | Pyrazole N-H proton, broad signal, position dependent on solvent and concentration. |

| ¹H | 9.0 - 11.0 | Naphthol O-H proton, potentially shifted due to intramolecular H-bonding. |

| ¹H | 6.5 - 8.5 | Aromatic protons (phenyl and naphthyl rings). |

| ¹³C | 140 - 160 | Pyrazole C3 and C5 carbons. |

| ¹³C | 100 - 110 | Pyrazole C4 carbon. |

| ¹³C | 110 - 155 | Aromatic carbons (phenyl and naphthyl rings). |

| ¹⁵N | 200 - 270 | Pyrazole N1 and N2 nitrogens, sensitive to tautomeric form. mdpi.com |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Symmetry

FT-IR Spectroscopy: In the FT-IR spectrum, the stretching vibrations of the O-H and N-H groups are particularly informative. A broad absorption band in the 3400-2400 cm⁻¹ region would be indicative of strong hydrogen bonding, likely the intramolecular hydrogen bond between the naphthol hydroxyl group and the pyrazole nitrogen. The position and shape of the C=N and C=C stretching vibrations, typically observed in the 1650-1450 cm⁻¹ range, can provide insight into the electronic structure and conjugation within the molecule. researchgate.net

Raman Spectroscopy: Raman spectroscopy is especially useful for studying the vibrations of the non-polar bonds of the carbon skeleton. The aromatic ring stretching modes in the phenyl, naphthyl, and pyrazole rings would give rise to characteristic strong bands in the Raman spectrum. researchgate.net Since the molecule possesses low symmetry, many vibrational modes are expected to be active in both IR and Raman spectra. Comparing the experimental spectra with theoretical calculations based on Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on related compounds. researchgate.netmdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3400 - 2400 (broad) | FT-IR |

| N-H Stretch (H-bonded) | 3300 - 3100 | FT-IR |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| C=N Stretch | 1620 - 1580 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| C-O Stretch | 1260 - 1180 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₂₅H₁₈N₂O), HRMS can confirm the molecular formula by matching the experimental mass to the theoretical exact mass with a high degree of precision (typically within 5 ppm).

Beyond elemental composition, the fragmentation patterns observed in the mass spectrum, often induced by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), offer valuable structural information. The fragmentation of related pyrazole-containing heterocyclic systems has been studied, revealing characteristic cleavage pathways. researchgate.net For the title compound, likely fragmentation pathways would include:

Cleavage of the bond between the naphthol and pyrazole rings.

Loss of small molecules such as N₂, CO, or HCN from the heterocyclic core.

Fragmentations within the phenyl and naphthyl substituents.

Analyzing these fragmentation pathways helps to piece together the molecular structure and confirm the connectivity of the different subunits.

Chiroptical Spectroscopy (CD, ORD) for Analysis of Enantiomeric Excess and Chiral Conformers

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods are indispensable for the analysis of chiral compounds. nsf.gov Although this compound does not possess a traditional stereocenter, it has the potential to exhibit atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual enantiomers.

In this molecule, restricted rotation around the single bond connecting the naphthyl group to the pyrazole ring could lead to stable, non-superimposable, mirror-image conformers (enantiomers). saschirality.orgresearchgate.net

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. If the molecule exists as a mixture of enantiomeric conformers, a CD spectrum can be used to determine the enantiomeric excess (ee). The spectrum would show characteristic positive or negative bands (Cotton effects) in the regions of UV-Vis absorption. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It provides complementary information to CD and can also be used to characterize chiral molecules.

By comparing experimental CD spectra with those predicted by quantum chemical calculations, it is possible to determine the absolute configuration of the dominant enantiomeric conformer. saschirality.org

Ultrafast Transient Absorption and Emission Spectroscopy for Excited-State Dynamics

Ultrafast transient absorption and emission spectroscopy are powerful techniques for studying the photophysical and photochemical processes that occur on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales following electronic excitation. nih.govmdpi.com Molecules containing phenol (B47542) or naphthol moieties linked to a heterocyclic ring are known to undergo excited-state intramolecular proton transfer (ESIPT). ktu.edursc.org

Upon absorption of a photon, this compound is promoted to an electronically excited state. From this state, several relaxation pathways are possible:

Fluorescence: Radiative decay back to the ground state.

Internal Conversion/Vibrational Cooling: Non-radiative decay.

Intersystem Crossing: Transition to a triplet state.

Excited-State Intramolecular Proton Transfer (ESIPT): The acidic naphthol proton can be transferred to a basic site on the pyrazole ring, forming an excited-state tautomer (a quinone-methide-like species). rsc.org This new species may then relax to the ground state, often with a large Stokes shift in its fluorescence spectrum. nih.gov

Transient absorption spectroscopy can directly monitor the formation and decay of transient species, such as the initially excited state and the ESIPT tautomer, by probing changes in absorption over time. nih.gov Time-resolved fluorescence can track the decay of the initial emission and the rise of the tautomer emission. ktu.edu These studies provide critical insights into the deactivation pathways of the excited state and the factors that govern the efficiency of processes like ESIPT. rsc.org

Theoretical and Computational Studies of 2 5 Phenyl 1h Pyrazol 3 Yl 1 Naphthol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic behavior and energetic properties of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol. These methods provide a detailed picture of the molecule at the atomic level, offering predictive power for its chemical behavior.

Density Functional Theory (DFT) stands as a prominent computational tool for investigating the properties of pyrazole (B372694) and naphthol derivatives due to its balance of accuracy and computational cost. eurasianjournals.combohrium.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-311++G(d,p), is commonly employed to optimize the molecular geometry and calculate electronic properties. researchgate.net For instance, in studies of similar pyrazole-carboxamide compounds, DFT at the B3LYP/6-31G* level has been effectively used to determine optimized geometries and electronic characteristics. jcsp.org.pk Ab initio methods, while computationally more intensive, can also be applied for higher accuracy in specific energetic calculations.

The optimization process yields the most stable conformation of this compound, providing key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For related pyrazole derivatives, these calculations have been instrumental in understanding their stable conformations. nih.gov

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. jcsp.org.pk

In analogous pyrazole-naphthyl compounds, the HOMO is often observed to be delocalized over the naphthyl moiety, while the LUMO can be localized on other parts of the molecule, such as the pyrazole ring and adjacent substituents. jcsp.org.pk For naphtho[2,1-e]pyrazolo[5,1-c] eurasianjournals.comnih.govmdpi.comtriazines, DFT calculations have shown that HOMO orbitals are primarily located on the main heterocyclic skeleton and the hydroxyl group, with less contribution from the pyrazole ring itself. mdpi.com The distribution of these orbitals in this compound would similarly dictate its reactivity patterns.

Table 1: Representative Frontier Molecular Orbital Data for a Phenyl-Pyrazole-Naphthol System (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 3.7 |

| Note: These values are illustrative and based on typical findings for similar aromatic heterocyclic compounds. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of this compound. The MEP map uses a color scale to indicate regions of different electrostatic potential, which are crucial for understanding electrophilic and nucleophilic attack sites. Red regions signify negative potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive potential, or electron-poor areas, prone to nucleophilic attack. nih.gov

For this molecule, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the naphthol hydroxyl group, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen of the hydroxyl group and the N-H of the pyrazole would exhibit positive potential. Such analyses have been performed on other pyrazole derivatives to understand drug-receptor interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects within the molecule. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energies associated with these charge delocalizations.

In the context of this compound, NBO analysis would reveal the nature of the bonding and the extent of electron delocalization across the pyrazole, phenyl, and naphthol rings. This is particularly useful for understanding the intramolecular hydrogen bonding that may occur between the naphthol's hydroxyl group and a nitrogen atom of the pyrazole ring. The stabilization energies calculated through NBO analysis provide quantitative insight into the strength of these interactions. nih.gov

Table 2: Illustrative NBO Analysis for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O | σ(N-H) | ~5-10 |

| π(C=C)naphthol | π(C=N)pyrazole | ~2-5 |

| π(C=C)phenyl | π*(C=C)pyrazole | ~1-3 |

| Note: E(2) represents the stabilization energy. These are hypothetical values for illustrative purposes. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including conformational flexibility and the influence of the surrounding environment. eurasianjournals.com MD simulations of pyrazole derivatives have been used to investigate the stability of ligand-protein complexes and to explore the conformational space available to the molecule. nih.govtandfonline.com

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal how the molecule behaves over time. This would include rotations around single bonds, such as the bond connecting the pyrazole and naphthol rings, and the dynamics of the phenyl group. The simulation would also shed light on how solvent molecules interact with the compound, particularly through hydrogen bonding with the hydroxyl and pyrazole N-H groups. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational methods are also powerful tools for predicting the spectroscopic properties of novel compounds, which can aid in their experimental characterization.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a good degree of accuracy. researchgate.net For instance, the chemical shifts of pyrazole derivatives have been successfully calculated and compared with experimental data. nih.gov These predictions are invaluable for assigning the signals in experimentally obtained NMR spectra. mdpi.com

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can help in the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as the O-H stretch of the naphthol, the N-H stretch of the pyrazole, and various C-H and C=C/C=N stretches throughout the aromatic systems. researchgate.net

Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. jcsp.org.pk By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max). researchgate.net For a conjugated system like this compound, these calculations would likely predict strong absorptions in the UV region, corresponding to π-π* transitions within the aromatic rings. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (OH) | 10-12 ppm |

| ¹³C NMR Chemical Shift (C-O) | 150-160 ppm |

| IR Vibrational Frequency (O-H stretch) | 3200-3400 cm⁻¹ |

| UV-Vis λ_max | ~300-350 nm |

| Note: These are representative values based on similar known compounds and are intended for illustrative purposes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues (focus on theoretical SAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of designing novel analogues of this compound, a theoretical QSAR study can be instrumental in identifying key molecular features that govern their desired activity, thereby guiding the synthesis of more potent and selective compounds. nih.govresearchgate.netsemanticscholar.org

A hypothetical QSAR study for novel analogues of this compound would commence with the design of a training set of molecules with variations in substituents on the phenyl and naphthol rings. For each analogue, a range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.govnih.gov The goal is to develop a statistically robust model that can predict the biological activity of newly designed compounds based solely on their calculated descriptors. nih.gov

The development of a QSAR model typically involves several steps, starting with the selection of relevant molecular descriptors. nih.gov These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for understanding interactions with biological targets. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, which are important for receptor binding. Molar refractivity (MR) and various topological indices fall into this category.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (log P) is a common hydrophobic descriptor.

Topological Descriptors: These are numerical values that describe the atomic connectivity in a molecule.

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The quality of the resulting QSAR model is assessed using various statistical parameters such as the correlation coefficient (r²), which indicates the goodness of fit, and the cross-validation coefficient (q²), which measures the predictive ability of the model. researchgate.net

A theoretical QSAR model for analogues of this compound could reveal, for instance, that electron-withdrawing groups on the phenyl ring and a specific substitution pattern on the naphthol moiety are beneficial for activity. This information would then be used to design a new set of virtual compounds with potentially enhanced biological profiles.

Table 1: Examples of Molecular Descriptors for a Theoretical QSAR Study of this compound Analogues

| Descriptor Category | Descriptor | Description | Potential Relevance to Activity |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons nih.gov | |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences interactions with polar residues in a binding site nih.gov | |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group | Important for fitting into a binding pocket |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule | General indicator of molecular size | |

| Hydrophobic | Log P | The logarithm of the partition coefficient between octanol (B41247) and water | Indicates the hydrophobicity of the molecule, affecting membrane permeability |

| Topological | Wiener Index | A distance-based topological index | Encodes information about molecular branching |

This theoretical framework allows for the rational design of novel analogues, prioritizing the synthesis of compounds with a higher probability of success and reducing the need for extensive and costly experimental screening.

Computational Exploration of Tautomeric Forms and Isomerization Pathways

The compound this compound can exist in several tautomeric forms due to the mobility of protons within its structure. The study of these tautomers and the pathways for their interconversion is crucial as different tautomers may exhibit distinct chemical and biological properties. nih.govmdpi.com Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of these tautomers and the energy barriers associated with their isomerization. mdpi.compurkh.com

For this compound, two primary types of tautomerism can be considered:

Keto-Enol Tautomerism: This involves the interconversion between the naphthol (enol) form and a corresponding keto form.

Pyrazole NH Tautomerism: The proton on the pyrazole ring can reside on either of the two nitrogen atoms, leading to annular tautomers. nih.gov

Computational studies would involve the geometric optimization of all possible tautomeric structures. The relative energies of these optimized structures provide an indication of their relative populations at equilibrium. researchgate.net The transition states connecting the different tautomers can also be located and their energies calculated, which allows for the determination of the activation energy for the isomerization process. nih.gov

The stability of the different tautomers can be influenced by several factors, including the nature of substituents and the solvent environment. nih.gov For instance, polar solvents may stabilize more polar tautomers through hydrogen bonding. nih.gov

Table 2: Hypothetical Relative Stabilities of Tautomeric Forms of this compound

| Tautomeric Form | Description | Predicted Relative Stability (Gas Phase) | Predicted Relative Stability (Polar Solvent) |

| Enol-NH1 | Naphthol form with proton on N1 of the pyrazole ring | More Stable | More Stable |

| Enol-NH2 | Naphthol form with proton on N2 of the pyrazole ring | Less Stable | Less Stable |

| Keto-NH1 | Keto form with proton on N1 of the pyrazole ring | Less Stable | Potentially more stabilized |

| Keto-NH2 | Keto form with proton on N2 of the pyrazole ring | Least Stable | Potentially more stabilized |

Note: The relative stabilities are hypothetical and would need to be confirmed by specific computational calculations for this molecule.

The isomerization pathways between these tautomers can be computationally mapped by identifying the transition state structures. The energy profile of the isomerization reaction provides valuable insights into the kinetics of the tautomerization process. Water molecules can also be explicitly included in the calculations to model their potential catalytic role in the proton transfer reactions. nih.gov

Chemical Reactivity and Mechanistic Pathways of 2 5 Phenyl 1h Pyrazol 3 Yl 1 Naphthol

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) and Naphthol Moieties

The pyrazole ring, being an electron-rich aromatic system, exhibits a characteristic reactivity pattern. Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the C4 position. This is due to the deactivating effect of the two nitrogen atoms on the adjacent C3 and C5 positions. Conversely, these electron-deficient C3 and C5 positions are more susceptible to nucleophilic attack. nih.govresearchgate.net The reactivity of the pyrazole ring is also influenced by its amphoteric nature; protonation or deprotonation can significantly alter its nucleophilicity. researchgate.net

The naphthol moiety, particularly the hydroxyl group, strongly activates the naphthalene (B1677914) ring towards electrophilic substitution. The directing effect of the hydroxyl group channels incoming electrophiles primarily to the ortho and para positions. However, in the case of 1-naphthol (B170400), the C2 and C4 positions are the most reactive sites for electrophilic attack.

In the context of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol, the substitution pattern will be a composite of these individual reactivities. For instance, in the Mannich reaction of 2-naphthol-pyrazole conjugates, aminomethylation has been observed to occur at the C4 position of the pyrazole ring, highlighting its nucleophilic character. researchgate.net

Table 1: Regioselectivity in Electrophilic and Nucleophilic Substitution Reactions of Pyrazole and Naphthol Systems

| Ring System | Reaction Type | Preferred Position of Attack |

| Pyrazole | Electrophilic Substitution | C4 |

| Pyrazole | Nucleophilic Substitution | C3 and C5 |

| 1-Naphthol | Electrophilic Substitution | C2 and C4 |

Oxidation and Reduction Chemistry: Investigation of Redox Potentials and Mechanisms

Computational studies using Density Functional Theory (DFT) on pyrazole-carboxamide compounds have shown that the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is spread across the phenyl, naphthyl, and pyrazole moieties. jcsp.org.pk The HOMO-LUMO energy gap is a key determinant of the molecule's stability and susceptibility to oxidation. A smaller energy gap generally suggests a higher reactivity and ease of oxidation. jcsp.org.pk For instance, in a series of pyrazole-carboxamides, a compound with a smaller HOMO-LUMO energy gap exhibited a red shift in its absorption spectrum, indicating greater electron delocalization and potentially higher reactivity. jcsp.org.pk

The electrochemical behavior of similar heterocyclic systems has been investigated. For example, ferrocenyl-tethered Betti bases, which share some structural similarities, exhibit a diffusion-limited single-electron quasi-reversible redox couple for the ferrocenyl group. researchgate.net

Tautomeric Equilibria and Proton Transfer Dynamics

Tautomerism is a crucial aspect of the chemistry of this compound, involving both the pyrazole ring (annular tautomerism) and the potential for keto-enol tautomerism involving the naphthol hydroxyl group.

Studies on 3(5)-phenylpyrazoles have shown that they exist in solution as a mixture of tautomers, with the 3-phenyl tautomer often being the major species. fu-berlin.de The position of this equilibrium is influenced by the solvent, concentration, and temperature. fu-berlin.de Computational studies on pyrazolone (B3327878) have indicated that the relative stability of the different tautomeric forms (CH, OH, and NH) is also solvent-dependent, with the NH form being more stabilized in solution. jcsp.org.pk

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process for molecules containing both a proton donor and a proton acceptor in close proximity. In this compound, the naphthol hydroxyl group can act as the proton donor, and a nitrogen atom of the pyrazole ring can act as the proton acceptor.

Upon photoexcitation, an ultrafast proton transfer can occur from the naphthol to the pyrazole, leading to the formation of an excited-state keto-tautomer. This process is often characterized by a large Stokes shift in the fluorescence spectrum, with the enol form emitting at a shorter wavelength and the keto tautomer emitting at a longer wavelength. Theoretical studies on related systems, such as 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs, have been used to understand the mechanism of ESIPT. researchgate.net These studies often involve computational modeling of the potential energy surfaces in the ground and excited states to elucidate the proton transfer pathway. researchgate.net

The solvent plays a critical role in influencing both the ground-state tautomeric equilibrium and the dynamics of ESIPT. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For example, in some systems, the keto tautomer is favored in polar aprotic solvents, while the enol form is more prevalent in non-polar solvents. researchgate.net

The effect of solvent on ESIPT can be complex. In some cases, polar protic solvents can facilitate proton transfer by forming a "proton wire," while in other cases, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond necessary for ESIPT, thereby inhibiting the process. Studies on phenylnaphthols have shown that solvent-assisted proton transfer can occur, leading to different photochemical outcomes compared to the direct ESIPT pathway. researchgate.net

Photochemical Reactions and Photoisomerization Processes

The photochemistry of this compound is likely to be rich and varied, stemming from the combined photophysical properties of the pyrazole and naphthol chromophores. Direct irradiation of phenyl-substituted pyrazoles can lead to phototransposition reactions, forming imidazole (B134444) derivatives, as well as photocleavage products. researchgate.net

Photoisomerization is another potential photochemical pathway. Studies on 3H-naphthopyrans have shown that photoisomerization can proceed through different mechanisms, such as single-twist or bicycle-pedal motions, and that substituents can influence the efficiency of these processes. nih.gov

Reaction Kinetics and Elucidation of Transition State Structures

Detailed kinetic studies and the elucidation of transition state structures for reactions involving this compound are not extensively reported in the literature. However, general principles and computational methods can provide insights into these aspects.

The kinetics of pyrazole formation from 1,3-dicarbonyl compounds and hydrazines have been studied, revealing that the rate-determining step can shift as a function of pH. researchgate.net For substitution reactions on the pre-formed this compound, the reaction rates will depend on the nature of the reactants, the solvent, and the temperature. For example, kinetic studies on the substitution reactions of palladium(II) complexes with sulfur-containing nucleophiles suggest an associative substitution mechanism. nih.gov

Computational chemistry, particularly DFT, is a powerful tool for elucidating transition state structures and calculating activation energies. researchgate.net By modeling the potential energy surface of a reaction, it is possible to identify the transition state as a first-order saddle point and to understand the geometric and electronic changes that occur along the reaction coordinate. Such calculations have been used to study the tautomerization of pyrazoles and the cycloaddition reactions of arenes. nih.govmdpi.com

Radical Scavenging Mechanisms and Antioxidant Pathways (focus on chemical mechanism)

The antioxidant potential of a chemical compound is intrinsically linked to its ability to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. The molecule this compound possesses distinct structural features—a pyrazole ring and a naphthol moiety—that suggest its capacity to function as a radical scavenger. The primary mechanisms through which this compound is likely to exert its antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

Hydrogen Atom Transfer (HAT) Mechanism:

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable radical of the antioxidant in the process. For this compound, this can occur from two primary sites: the hydroxyl group of the naphthol moiety and the N-H group of the pyrazole ring.

Role of the Naphthol Moiety: The phenolic hydroxyl group on the naphthol ring can readily donate its hydrogen atom to a free radical. The resulting naphthoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic system. This delocalization is crucial as it reduces the reactivity of the antioxidant radical, preventing it from initiating new oxidation chains.

Role of the Pyrazole Moiety: The N-H proton of the pyrazole ring can also be donated to a free radical. nih.gov The resulting pyrazolyl radical can also exhibit some degree of resonance stabilization.

The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the O-H and N-H bonds. A lower BDE facilitates the donation of the hydrogen atom.

Single Electron Transfer followed by Proton Transfer (SET-PT) Mechanism:

The SET-PT mechanism involves two discrete steps. First, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. In the second step, the antioxidant radical cation transfers a proton to the anion, resulting in a neutral antioxidant radical and a neutralized form of the original free radical.

For this compound, the electron-rich aromatic systems of both the naphthol and phenyl-pyrazole components make the initial electron transfer feasible. Following the electron transfer, the resulting radical cation would readily lose a proton from either the hydroxyl or the N-H group to complete the scavenging process.

Synergistic and Competitive Pathways:

The presence of both a naphthol and a pyrazole moiety may lead to synergistic or competitive antioxidant effects. It is plausible that one of the functional groups is more reactive towards certain types of free radicals than the other. For instance, the phenolic -OH is generally a more effective hydrogen donor than the N-H of a pyrazole. Therefore, it is likely the primary site of interaction with free radicals. However, the pyrazole ring, with its electron-donating capabilities, could influence the electronic properties of the entire molecule, potentially enhancing the reactivity of the naphthol hydroxyl group.

While specific experimental data on the radical scavenging activity of this compound is not extensively available, studies on structurally related compounds provide valuable insights. For example, research on novel hybrids containing pyrazole and naphthalene moieties has demonstrated significant radical scavenging activity in various assays. nih.gov

To illustrate the typical findings in this area of research, the following table presents data from a study on related pyrazole-naphthalene hybrids, showcasing their in vitro antioxidant activity against different radicals.

| Compound Derivative (Example from a study on related compounds) | DPPH Scavenging IC50 (µM) nih.gov | NO Scavenging IC50 (µM) nih.gov | Superoxide (B77818) Scavenging IC50 (µM) nih.gov |

| 3′-Naphthalen-2-yl-5,1′-diphenyl-3,4-dihydro-2H,1'H-[3,4′]bipyrazole | 15.67 ± 0.9 | 23.45 ± 1.2 | 30.11 ± 1.5 |

| 5-(4-Chlorophenyl)-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole derivative | 12.89 ± 0.7 | 19.78 ± 1.0 | 25.43 ± 1.3 |

| Ascorbic Acid (Standard) | 8.45 ± 0.4 | 10.12 ± 0.5 | 12.56 ± 0.6 |

This table is representative of data for compounds with similar structural motifs and is intended for illustrative purposes, as specific data for this compound is not available in the cited sources.

Coordination Chemistry and Metal Complexation of 2 5 Phenyl 1h Pyrazol 3 Yl 1 Naphthol

Ligand Design Principles and Chelation Modes of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol

The design of this compound as a ligand is predicated on several key principles. The primary feature is the presence of a bidentate N,O-donor set, which allows the molecule to form a stable five- or six-membered chelate ring upon coordination to a metal center. The nitrogen atom of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group on the naphthyl substituent are positioned to facilitate this chelation.

In analogous pyrazole-based ligands, the deprotonation of the phenolic or naphtholic hydroxyl group is a common prerequisite for coordination, leading to the formation of a neutral complex with the ligand acting as a monoanionic bidentate species. The pyrazole moiety, with its two nitrogen atoms, can exhibit different coordination modes; however, in this configuration, the nitrogen at the 2-position is sterically favored to coordinate with the metal ion. The phenyl and naphthyl groups are not just structural backbones; their electronic properties can influence the electron density on the donor atoms, thereby modulating the stability and reactivity of the resulting metal complexes.

Common chelation modes observed for similar pyrazolyl-phenol ligands involve the formation of mononuclear complexes where one or two ligand molecules coordinate to the metal center. For instance, in transition metal complexes with ligands like 2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyleneamino)phenol, a bidentate coordination through the phenolic oxygen and the azomethine nitrogen is observed. imedpub.com Similarly, this compound is expected to coordinate in a bidentate fashion through the pyrazole nitrogen and the naphtholic oxygen.

| Potential Chelation Modes | Description | Relevant Analogues |

| Mononuclear, Bidentate | One or two ligands bind to a single metal center through the N and O donor atoms. | Pyrazolyl-phenol Schiff base complexes imedpub.com |

| Binuclear or Polynuclear | The ligand bridges two or more metal centers, potentially involving other donor atoms or bridging groups. | Acylpyrazolone complexes nih.gov |

Synthesis and Structural Characterization of Metal Complexes (e.g., with Transition Metals, Lanthanides)

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and structure of the resulting complex. saudijournals.com Based on studies with analogous ligands, the synthesis often proceeds under reflux conditions, and the resulting complexes can be isolated as crystalline solids. ug.edu.gh

While the crystal structure of a metal complex of this compound is not available in the reviewed literature, insights can be drawn from related structures. For instance, the crystal structure of copper(II) and zinc(II) complexes with naphtho-fused pyrazole ligands reveals how the extended π-system of the naphthyl group influences crystal packing. rsc.orgworktribe.com In these complexes, the metal centers adopt geometries such as distorted tetrahedral or square planar, depending on the coordination number and the nature of the co-ligands. rsc.orgworktribe.com

In a related pyrazolyl-ethanol ligand complex, [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol], the ligand was found to act as a bidentate N,O-donor, leading to the formation of a mononuclear nickel(II) complex with a distorted octahedral geometry. ug.edu.gh It is reasonable to expect that this compound would form similar mononuclear complexes with transition metals, with the specific geometry being influenced by the metal ion's coordination preferences and the steric bulk of the naphthyl group.

| Metal Ion | Expected Geometry | Coordination Number | Analogous Complex Example |

| Cu(II) | Distorted Octahedral / Square Planar | 4 or 6 | [Cu(L)₂(NO₃)₂] with a naphthyl-pyrazole ligand nih.gov |

| Ni(II) | Octahedral / Square Planar | 4 or 6 | [(L)₂NiBr₂] with a pyrazolyl-ethanol ligand ug.edu.gh |

| Co(II) | Octahedral / Tetrahedral | 4 or 6 | [(L)₂CoCl₂] with a pyrazolyl-ethanol ligand ug.edu.gh |

| Zn(II) | Tetrahedral | 4 | [ZnCl₂(HL)₂] with a naphtho-fused pyrazole ligand rsc.org |

The coordination of this compound to a metal ion is expected to induce significant changes in its spectroscopic properties.

UV-Vis Spectroscopy: The electronic absorption spectra of pyrazole-based ligands typically show bands corresponding to π-π* transitions within the aromatic rings. researchgate.netresearchgate.net Upon complexation, these bands may shift (either bathochromically or hypsochromically) and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may appear. researchgate.netresearchgate.net For instance, in transition metal complexes of 1-phenyl-3-substituted-4-nitroso-5-pyrazolones, the appearance of new bands in the visible region is attributed to d-d transitions, providing information about the coordination geometry. researchgate.net

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II). The EPR spectra of Cu(II) complexes with pyrazole-containing ligands can provide information about the geometry of the complex and the nature of the metal-ligand bonding. For example, the g-values obtained from the EPR spectrum can help to distinguish between different coordination environments.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to their structure and the nature of the metal-ligand interactions.

Electronic Properties: The electronic properties of complexes with this compound would be influenced by the extended conjugation provided by the phenyl and naphthyl rings. This can lead to interesting photophysical properties, such as fluorescence. Studies on naphtho-fused pyrazole ligands and their zinc complexes have shown fluorescence with vibrational progressions in both solution and the solid state. rsc.orgworktribe.com

Magnetic Properties: The magnetic properties of transition metal complexes are determined by the number of unpaired d-electrons on the metal ion. For complexes of this compound with transition metals like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), the magnetic moments can be measured to determine the spin state and infer the coordination geometry. For example, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M., while square planar Ni(II) complexes are diamagnetic. researchgate.net

| Metal Ion | d-electron configuration | Expected Spin State | Typical Magnetic Moment (B.M.) |

| Co(II) | d⁷ | High-spin (octahedral) | 4.3 - 5.2 |

| Ni(II) | d⁸ | High-spin (octahedral) / Low-spin (square planar) | 2.8 - 3.5 / Diamagnetic |

| Cu(II) | d⁹ | High-spin | ~1.7 - 2.2 |

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes with pyrazole-based ligands have shown significant promise in various catalytic applications, including oxidation and hydrogenation reactions. core.ac.uknih.gov The combination of a pyrazole and a naphthol moiety in this compound suggests that its metal complexes could also exhibit interesting catalytic activities.

For example, pyrazole-linked metal catalysts have been investigated for the oxidation of catechol and 2-aminophenol, mimicking the activity of catecholase and phenoxazinone synthase enzymes. researchgate.net The catalytic efficiency of these complexes is highly dependent on the metal ion, the ligand structure, and the solvent used. researchgate.net Nickel complexes with pyrazolyl-ethanol ligands have been shown to be active catalysts for ethylene (B1197577) oligomerization. ug.edu.gh

Understanding the mechanism of a catalytic reaction is crucial for optimizing the catalyst's performance. For pyrazole-based catalysts, the N-H proton of the pyrazole ring can play a key role in the catalytic cycle. In transfer hydrogenation reactions, for instance, a proposed mechanism involves the deprotonation of the pyrazole N-H group to generate a catalytically active species. core.ac.uk This species can then participate in a cooperative transfer of a hydride from a hydrogen source and a proton from the ligand to the substrate. core.ac.uk A similar metal-ligand cooperation could be envisaged for complexes of this compound in various catalytic transformations.

Enantioselective Catalysis with Chiral Ligand Derivatives

The molecular framework of this compound, which combines a coordinating pyrazole unit with a naphthol group, presents a promising platform for the development of novel chiral ligands for asymmetric catalysis. While research directly employing chiral derivatives of this specific compound is not extensively documented, the principles of ligand design and the catalytic activity of structurally related molecules provide a strong basis for its potential applications.

Chirality in ligands is fundamental to enantioselective catalysis, a field focused on synthesizing specific chiral forms (enantiomers) of molecules. The 1,1'-bi-2-naphthol (B31242) (BINOL) framework is a cornerstone of asymmetric catalysis, where its axial chirality, arising from restricted rotation around the C-C bond linking the two naphthyl rings, creates a well-defined chiral environment around a metal center. mdpi.commdpi.comencyclopedia.pub This has been successfully applied in numerous transition-metal-catalyzed reactions. encyclopedia.pub Similarly, derivatives of this compound could be designed to possess axial chirality, for instance, by coupling two units of the molecule to create a bidentate or polydentate ligand.

Furthermore, the pyrazole moiety itself is a versatile component in catalyst design. The protic nature of the N-H group in the pyrazole ring can participate in bifunctional catalysis through hydrogen bonding, stabilizing transition states and enhancing enantioselectivity. mdpi.com Chiral ligands incorporating pyrazole or related N-heterocycles, such as bis(oxazolinyl)thiophenes and bisquinolyldiamines, have been effective in a range of metal-catalyzed asymmetric transformations. mdpi.comnih.gov

Potential catalytic applications for chiral derivatives of this compound, coordinated to a suitable metal center (e.g., Scandium, Iron, Copper, Palladium), could include: